2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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Overview
Description
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that features an indole moiety, a benzamide group, and a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Group: This step involves the reaction of the indole derivative with a benzoyl chloride in the presence of a base like pyridine.
Formation of the Thiazolidinone Ring: This can be synthesized by reacting a thiourea derivative with a chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. The benzamide group can enhance the binding affinity and specificity, while the thiazolidinone ring may contribute to the overall stability and bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzamide derivatives: Compounds with similar benzamide groups, used in various therapeutic applications.
Thiazolidinone derivatives: Compounds with thiazolidinone rings, known for their biological activities.
Uniqueness
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential applications. The presence of the indole, benzamide, and thiazolidinone moieties in a single molecule allows for a multifaceted approach to targeting various biological pathways and processes.
Properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-17-6-5-14(24-19(25)8-10-29(24,27)28)11-16(17)20(26)22-9-7-13-12-23-18-4-2-1-3-15(13)18/h1-6,11-12,23H,7-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGTFRHDNDKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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